L-glycero-D-altro-Non-2-enonic acid, 5,9-anhydro-2,3,8-trideoxy-8-[(2E,4R,5S)-5-hydroxy-4-methyl-2-hexen-1-yl]-3-methyl-, 8-[(4,5-dihydro-5-oxo-1,2-dithiolo[4,3-b]pyrrol-6-yl)amino]-8-oxooctyl ester, (2E)-
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Overview
Description
L-glycero-D-altro-Non-2-enonic acid, 5,9-anhydro-2,3,8-trideoxy-8-[(2E,4R,5S)-5-hydroxy-4-methyl-2-hexen-1-yl]-3-methyl-, 8-[(4,5-dihydro-5-oxo-1,2-dithiolo[4,3-b]pyrrol-6-yl)amino]-8-oxooctyl ester, (2E)- is a complex organic compound with a unique structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of L-glycero-D-altro-Non-2-enonic acid, 5,9-anhydro-2,3,8-trideoxy-8-[(2E,4R,5S)-5-hydroxy-4-methyl-2-hexen-1-yl]-3-methyl-, 8-[(4,5-dihydro-5-oxo-1,2-dithiolo[4,3-b]pyrrol-6-yl)amino]-8-oxooctyl ester, (2E)- involves multiple steps, including the formation of the core non-2-enonic acid structure and subsequent functionalization. The reaction conditions typically involve the use of specific catalysts, solvents, and temperature control to ensure the desired product yield and purity .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high-quality product output .
Chemical Reactions Analysis
Types of Reactions: L-glycero-D-altro-Non-2-enonic acid, 5,9-anhydro-2,3,8-trideoxy-8-[(2E,4R,5S)-5-hydroxy-4-methyl-2-hexen-1-yl]-3-methyl-, 8-[(4,5-dihydro-5-oxo-1,2-dithiolo[4,3-b]pyrrol-6-yl)amino]-8-oxooctyl ester, (2E)- undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of multiple reactive sites within the molecule .
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformation .
Major Products Formed: The major products formed from these reactions depend on the specific reaction pathway and conditions. For example, oxidation reactions may yield carboxylic acids, while reduction reactions can produce alcohols. Substitution reactions can introduce new functional groups, further diversifying the compound’s chemical profile .
Scientific Research Applications
L-glycero-D-altro-Non-2-enonic acid, 5,9-anhydro-2,3,8-trideoxy-8-[(2E,4R,5S)-5-hydroxy-4-methyl-2-hexen-1-yl]-3-methyl-, 8-[(4,5-dihydro-5-oxo-1,2-dithiolo[4,3-b]pyrrol-6-yl)amino]-8-oxooctyl ester, (2E)- has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it serves as a probe for studying enzyme-substrate interactions and metabolic pathways. In medicine, it has potential therapeutic applications due to its bioactive properties. In industry, it is utilized in the development of novel materials and chemical processes .
Mechanism of Action
The mechanism of action of L-glycero-D-altro-Non-2-enonic acid, 5,9-anhydro-2,3,8-trideoxy-8-[(2E,4R,5S)-5-hydroxy-4-methyl-2-hexen-1-yl]-3-methyl-, 8-[(4,5-dihydro-5-oxo-1,2-dithiolo[4,3-b]pyrrol-6-yl)amino]-8-oxooctyl ester, (2E)- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s functional groups enable it to bind to these targets, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, including changes in cellular metabolism, gene expression, and protein function .
Comparison with Similar Compounds
L-glycero-D-altro-Non-2-enonic acid, 5,9-anhydro-2,3,8-trideoxy-8-[(2E,4R,5S)-5-hydroxy-4-methyl-2-hexen-1-yl]-3-methyl-, 8-[(4,5-dihydro-5-oxo-1,2-dithiolo[4,3-b]pyrrol-6-yl)amino]-8-oxooctyl ester, (2E)- can be compared with other similar compounds, such as D-glycero-D-galacto-Non-2-enonic acid derivatives. These compounds share structural similarities but differ in their functional groups and stereochemistry, which influence their chemical reactivity and biological activity .
List of Similar Compounds:- D-glycero-D-galacto-Non-2-enonic acid, 5-(acetylamino)-4-[(aminoiminomethyl)amino]-2,6-anhydro-3,4,5-trideoxy-7-O-methyl-
- D-glycero-D-galacto-Non-2-enonic acid, 5-(acetylamino)-2,6-anhydro-4-[(bis[(1,1-dimethylethoxy)carbonyl]amino]methylene]amino]-3,4,5-trideoxy-, methyl ester, cyclic 8,9-carbonate .
Properties
Molecular Formula |
C30H46N2O9S2 |
---|---|
Molecular Weight |
642.8 g/mol |
IUPAC Name |
[8-oxo-8-[(5-oxo-6,6a-dihydro-4H-dithiolo[4,3-b]pyrrol-6-yl)amino]octyl] (E,4R)-4-[(2S,3R,4R,5S)-3,4-dihydroxy-5-[(E,4R,5S)-5-hydroxy-4-methylhex-2-enyl]oxan-2-yl]-4-hydroxy-3-methylbut-2-enoate |
InChI |
InChI=1S/C30H46N2O9S2/c1-17(19(3)33)10-9-11-20-15-41-28(27(38)26(20)37)25(36)18(2)14-23(35)40-13-8-6-4-5-7-12-22(34)32-24-29-21(16-42-43-29)31-30(24)39/h9-10,14,16-17,19-20,24-29,33,36-38H,4-8,11-13,15H2,1-3H3,(H,31,39)(H,32,34)/b10-9+,18-14+/t17-,19+,20+,24?,25-,26-,27-,28+,29?/m1/s1 |
InChI Key |
BYWIHDFNHQPYOF-QRMXERNZSA-N |
Isomeric SMILES |
C[C@H](/C=C/C[C@H]1CO[C@H]([C@@H]([C@@H]1O)O)[C@@H](/C(=C/C(=O)OCCCCCCCC(=O)NC2C3C(=CSS3)NC2=O)/C)O)[C@H](C)O |
Canonical SMILES |
CC(C=CCC1COC(C(C1O)O)C(C(=CC(=O)OCCCCCCCC(=O)NC2C3C(=CSS3)NC2=O)C)O)C(C)O |
Origin of Product |
United States |
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